1-Cinnamoylpyrrolidine
Overview
Description
1-Cinnamoylpyrrolidine is an amide that has been found in P. taiwanense and has antiplatelet and DNA-cleaving activities . It inhibits arachidonic acid- or collagen-induced aggregation of isolated washed rabbit platelets .
Synthesis Analysis
The synthesis of 1-Cinnamoylpyrrolidine involves the use of Piper caninum, a plant species, from which a crude extract is prepared .Molecular Structure Analysis
The molecular formula of 1-Cinnamoylpyrrolidine is C13H15NO . Its formal name is (2E)-3-phenyl-1-(1-pyrrolidinyl)-2-propen-1-one . The InChi Code is InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+ .Chemical Reactions Analysis
1-Cinnamoylpyrrolidine has been found to cleave DNA in a cell-free DNA strand scission assay in the presence, but not absence, of copper ions .Physical And Chemical Properties Analysis
1-Cinnamoylpyrrolidine is a solid substance . It is soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate . Its molecular weight is 201.3 .Scientific Research Applications
Plant Growth Regulation
- A Novel Plant Growth Regulator from Pholiota lubrica : This study discovered new compounds, including 1-cinnamoylpyrrolidine, from the edible mushroom Pholiota lubrica. These compounds showed potential as plant growth regulators, with some inhibiting and others promoting the growth of lettuce (Ridwan et al., 2018).
Anti-Bacterial and Cytotoxic Activities
- Cinnamic Acid Derivatives from Welsh Onion (Allium fistulosum) : This research highlighted the significance of cinnamic acids, which include derivatives like 1-cinnamoylpyrrolidine. These compounds were evaluated for their antibacterial and cytotoxic properties (Zolfaghari et al., 2020).
Anti-Cancer Potential
- Cinnamic Acid Derivatives as Anticancer Agents : This review emphasized the underutilization of cinnamic acid derivatives like 1-cinnamoylpyrrolidine in anticancer research. It compiled literature on the synthesis and biological evaluation of these compounds as potential antitumor agents (De et al., 2011).
Corrosion Inhibition
- Development of Novel Acidizing Inhibitors for Carbon Steel Corrosion : This study investigated the inhibitive action of compounds including 1-cinnamoylpyrrolidine against corrosion of carbon steel in acidic environments. The findings indicated significant inhibition efficiency, making these compounds valuable in industrial applications (Priya et al., 2008).
Drug Solubility and Dissolution Improvement
- Multicomponent Cyclodextrin System for Improvement of Solubility and Dissolution Rate of Poorly Water Soluble Drug : This research explored the interaction of 1-cinnamoylpyrrolidine with other compounds to enhance the solubility and dissolution rates of certain drugs, demonstrating its potential in pharmaceutical applications (Patel & Hirlekar, 2018).
Anti-Platelet Aggregation Activity
- Amides with Anti-Platelet Aggregation Activity from Piper taiwanense : A study that isolated 1-cinnamoylpyrrolidine from Piper taiwanense, finding that it exhibited inhibitory activity of platelet aggregation, which is significant for potential therapeutic applications in cardiovascular diseases (Chen et al., 2007).
properties
IUPAC Name |
(E)-3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIGICUAXLIURX-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260488 | |
Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cinnamoylpyrrolidine | |
CAS RN |
52438-21-8 | |
Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52438-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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